

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Canadine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Canadine
Cat. No.:	B1168894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, a protoberberine alkaloid found in various plant species, notably in Goldenseal (*Hydrastis canadensis*), has garnered significant interest within the scientific community due to its diverse pharmacological activities.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **canadine**. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside an exploration of its engagement with key signaling pathways. This document aims to serve as a critical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Canadine, with the systematic IUPAC name (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1][3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline, is a benzylisoquinoline alkaloid.^[1] It possesses a pentacyclic ring system. The molecule has one chiral center at the C13a position, giving rise to two enantiomers: (S)-**canadine** and (R)-**canadine**. The naturally occurring form is typically the (S)-enantiomer, also known as (-)-**canadine** or xanthopuccine.^[1]

Table 1: Chemical Identifiers for **Canadine** and its Stereoisomers

Identifier	Racemic Canadine	(S)-Canadine	(R)-Canadine
IUPAC Name	9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquinolo[3,2-a]isoquinoline	(13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquinolo[3,2-a]isoquinoline	(13aR)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquinolo[3,2-a]isoquinoline
SMILES	<chem>CC1=C(C2=C(CC3C4=CC=C(C=C4)N3)OCO5)C=C1)OC</chem>	<chem>O1c2c(OC1)cc3c(c2)CCN5[C@H]3Cc4ccc(OC)c(OC)c4C5</chem>	<chem>COc1ccc2C[C@@H]3c4cc5c(cc4CCN3Cc2c1OC)OCO5</chem>
InChI Key	VZTUIEROBZXUFA-UHFFFAOYSA-N	VZTUIEROBZXUFA-INIZCTEOSA-N	VZTUIEROBZXUFA-MRXNPFEDSA-N
CAS Number	522-97-4	5096-57-1	2086-96-6

Physicochemical Properties

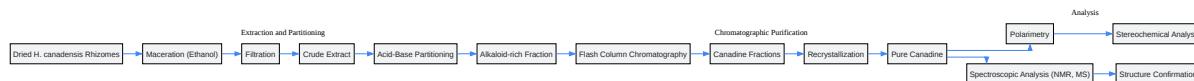
The physicochemical properties of **canadine** are crucial for its extraction, formulation, and pharmacokinetic profiling. The data presented below has been compiled from various sources.

Table 2: Physicochemical Data for **Canadine** Stereoisomers

Property	(S)-Canadine	(R)-Canadine	Racemic Canadine
Molecular Formula	C ₂₀ H ₂₁ NO ₄	C ₂₀ H ₂₁ NO ₄	C ₂₀ H ₂₁ NO ₄
Molecular Weight (g/mol)	339.39	339.39	339.39
Melting Point (°C)	135	132	172
Optical Rotation ([α]D)	-308° to -317° (in methanol)	+299° (in chloroform)	Not Applicable
Solubility	Slightly soluble in chloroform and heated methanol.	Soluble in aqueous methanol.	Soluble in aqueous methanol.
pKa	6.53 ± 0.20 (Predicted)	Not available	Not available

Experimental Protocols

Isolation of Canadine from *Hydrastis canadensis* (Goldenseal)


While a specific protocol for **canadine** isolation was not found, a general procedure for the isolation of major alkaloids from Goldenseal can be adapted. This protocol is based on methods described for the isolation of berberine and hydrastine from the same source.[\[4\]](#)

Protocol: Flash Column Chromatography Isolation

- Extraction: Macerate dried and ground rhizomes of *H. canadensis* with an ethanolic solution (e.g., 70% ethanol) for 72 hours. The extraction can be enhanced by ultrasonication for 5 hours.[\[5\]](#)
- Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude residue.
- Acid-Base Partitioning: Dissolve the residue in a dilute acid (e.g., 2% sulfuric acid) and wash with a non-polar solvent (e.g., diethyl ether) to remove fats and other non-polar compounds.

[5] Basify the aqueous layer with a base (e.g., 25% ammonia) to a pH of approximately 9.5 to precipitate the alkaloids.[5]

- Solvent Extraction: Extract the alkaloids from the basified aqueous solution using an organic solvent such as dichloromethane or chloroform.
- Chromatographic Separation: Concentrate the organic extract and subject it to flash column chromatography on silica gel. A gradient elution system can be employed to separate the different alkaloids. For instance, a gradient of methanol in dichloromethane can be effective. **Canadine**, being less polar than berberine, is expected to elute earlier.
- Purification and Identification: Collect the fractions containing **canadine** and purify further by recrystallization from a suitable solvent system (e.g., dichloromethane and methanol).[6] Confirm the identity and purity of the isolated **canadine** using spectroscopic techniques such as NMR, MS, and by measuring its optical rotation.

[Click to download full resolution via product page](#)

Figure 1: Workflow for the Isolation of **Canadine**.

Asymmetric Synthesis of (-)-Canadine

A concise three-step asymmetric total synthesis of (-)-**canadine** has been reported.[7][8] The general strategy involves the synthesis of a secondary amine hydrochloride, followed by a cascade reaction to form the dihydroprotoberberine core, and finally an enantioselective hydrogenation to introduce the desired stereochemistry.

Protocol Outline: Asymmetric Synthesis

- Synthesis of Secondary Amine Hydrochloride: This initial step is achieved via a continuous flow process from commercially available starting materials.[\[7\]](#)[\[8\]](#)
- Construction of the Dihydroprotoberberine Core: A Pictet-Spengler reaction/Friedel-Crafts hydroxyalkylation/dehydration cascade is employed to construct the tetracyclic core of the **canadine** molecule.[\[7\]](#)[\[8\]](#)
- Enantioselective Hydrogenation: The final step involves an Iridium-catalyzed enantioselective hydrogenation to introduce the chirality at the C13a position, yielding (-)-**canadine**.[\[7\]](#)[\[8\]](#)

HPLC Analysis of Canadine Enantiomers

The enantiomers of **canadine** can be separated and quantified using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Protocol: Chiral HPLC-UV Method[\[9\]](#)

- Instrumentation: HPLC system equipped with a UV detector.
- Column: A chiral column with a stationary phase such as (S)-tert-leucine and (S)-1-(α -naphthyl)ethylamine.
- Mobile Phase: A suitable mixture of organic solvents, for example, a mixture of n-hexane, dichloromethane, and ethanol. The exact ratio should be optimized for baseline separation.
- Flow Rate: Typically around 1 mL/min.
- Detection: UV detection at a wavelength of 235 nm.
- Procedure:
 - Prepare standard solutions of the **canadine** raceme and the individual enantiomers, if available.
 - Dissolve the sample to be analyzed in the mobile phase.

- Inject the sample into the HPLC system.
- Monitor the elution profile at 235 nm. The two enantiomers will have different retention times, allowing for their separation and quantification.

Signaling Pathways

Canadine exerts its pharmacological effects by interacting with several key signaling pathways. Its roles as a dopamine D2 receptor antagonist, a 5-HT1A receptor agonist, and a calcium channel blocker are of particular interest.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are typically coupled to Gi/o proteins.^[10] As an antagonist, **canadine** is proposed to block the binding of dopamine to D2 receptors, thereby inhibiting the downstream signaling cascade. This can lead to an increase in adenylyl cyclase activity and subsequent cAMP production.

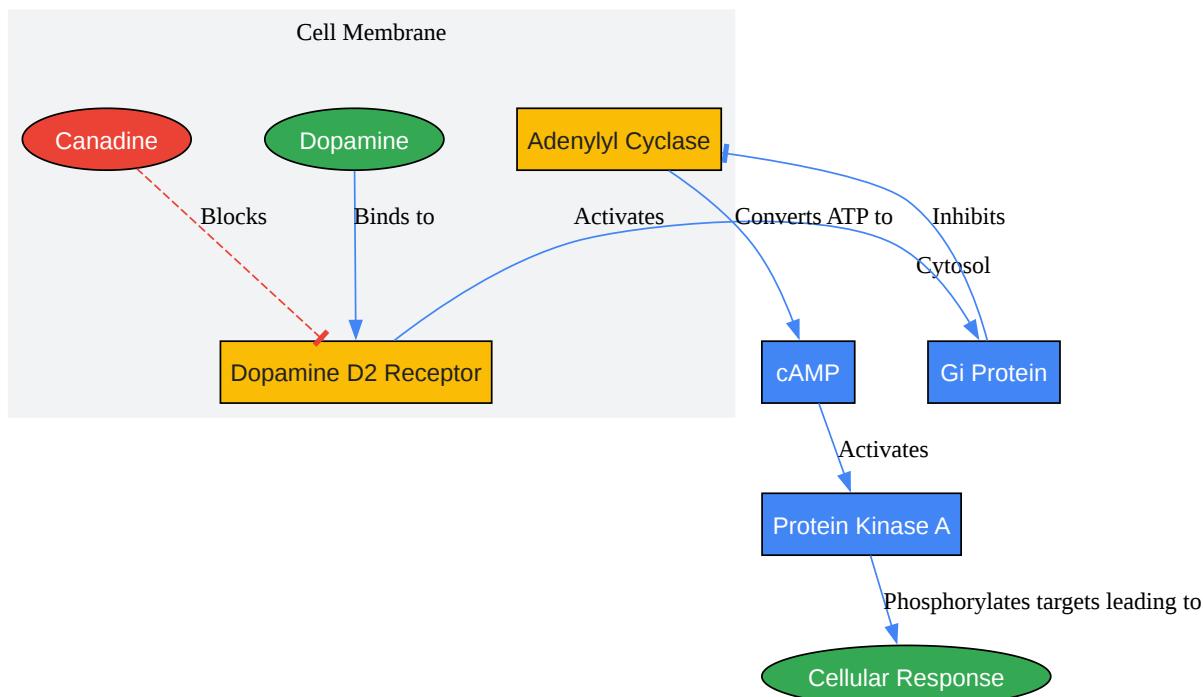

[Click to download full resolution via product page](#)

Figure 2: Proposed **Canadine** Action on D2 Receptor Pathway.

Serotonin 5-HT1A Receptor Agonism

The 5-HT1A receptor is another GPCR, also primarily coupled to Gi/o proteins.^{[11][12]} As an agonist, **canadine** is expected to activate the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. This receptor can also signal through other pathways, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the modulation of ERK and Akt pathways.^{[11][12]}

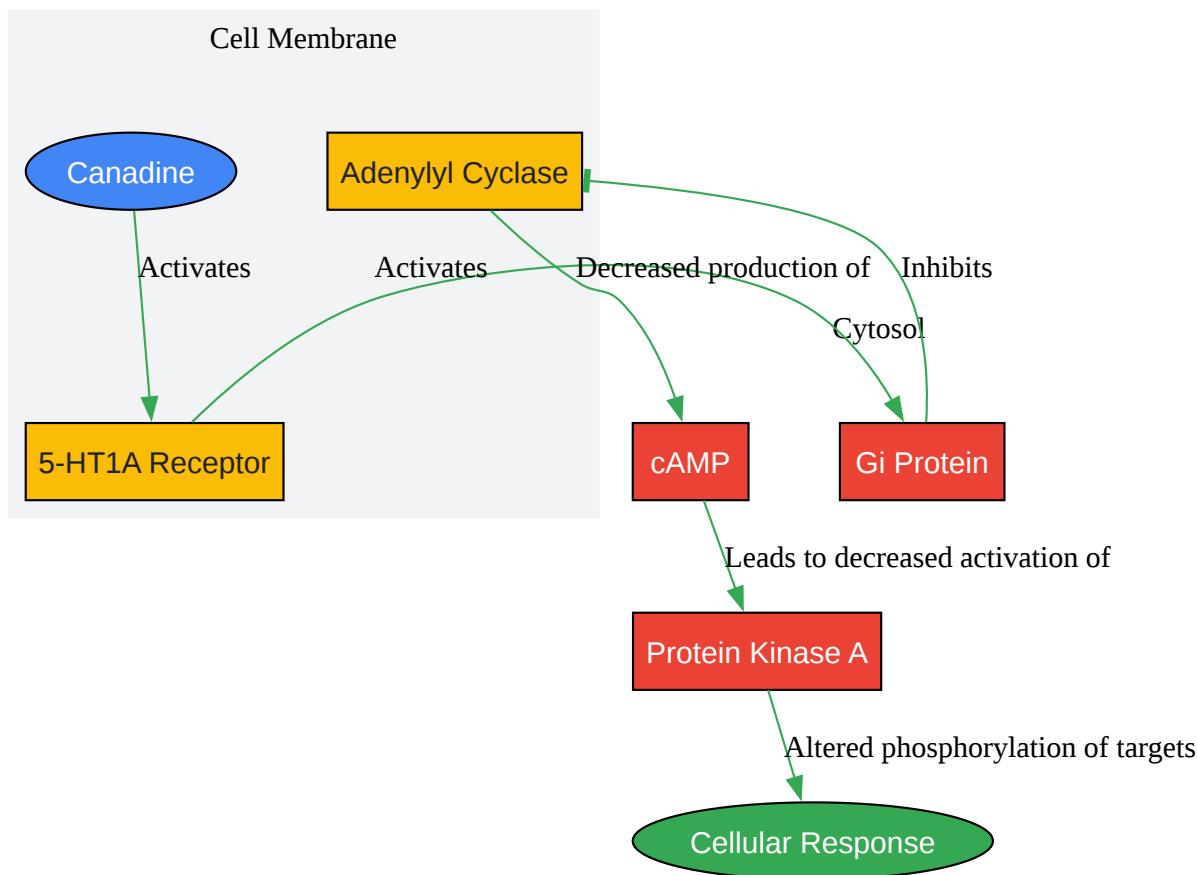
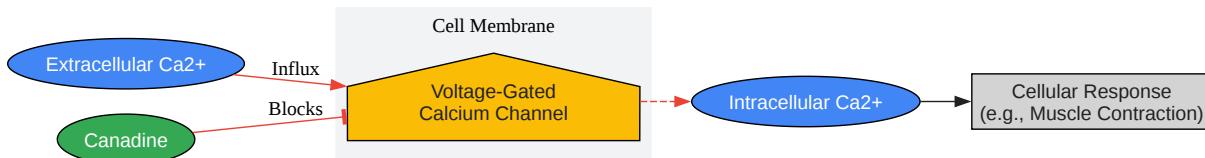


[Click to download full resolution via product page](#)

Figure 3: Proposed **Canadine** Action on 5-HT1A Receptor Pathway.

Voltage-Dependent Calcium Channel Blockade

Canadine has been shown to block voltage-dependent calcium channels, although to a lesser extent than verapamil.^[1] By blocking these channels, **canadine** can reduce the influx of calcium ions into cells, which is a critical step in processes such as muscle contraction and neurotransmitter release.^{[13][14]}

[Click to download full resolution via product page](#)

Figure 4: **Canadine's** Blockade of Calcium Channels.

Conclusion

Canadine is a multifaceted alkaloid with a well-defined chemical structure and distinct stereochemical properties. This guide has provided a detailed overview of its key chemical and physical characteristics, along with practical experimental protocols for its study. The elucidation of its interactions with crucial neurological and cardiovascular signaling pathways underscores its potential as a lead compound in drug discovery. Further research into the nuanced effects of its individual enantiomers on these pathways will be critical in fully realizing its therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Canadine - Wikipedia [en.wikipedia.org]
- 2. Goldenseal (*Hydrastis canadensis* L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 14. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Canadine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168894#canadine-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com